C16-ceramide

Catalog No.
S599972
CAS No.
24696-26-2
M.F
C34H67NO3
M. Wt
537.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C16-ceramide

CAS Number

24696-26-2

Product Name

C16-ceramide

IUPAC Name

N-[(E,2R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33?/m1/s1

InChI Key

YDNKGFDKKRUKPY-ZEWXNJAXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide; (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene; D-erythro-C16-Ceramide; D-erythro-N-Hexadecanoylsphingenine; D-erythro-N-Palmitoylsphingosine; D-erythro-4-Ceramide; N-Hexadec

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(/C=C/CCCCCCCCCCCCC)O

Cell Signaling:

  • Ceramide acts as a second messenger molecule, transmitting signals within the cell in response to external stimuli. These signals can regulate various cellular processes, including cell growth, differentiation, and survival. )

Disease Research:

  • Researchers are investigating the potential role of ceramide in various diseases, including cancer, neurodegenerative diseases, and diabetes. Studies suggest that ceramide levels may be altered in these conditions, and understanding its function could lead to the development of novel therapeutic strategies.

Pharmaceutical Development:

  • Due to its involvement in various cellular processes, ceramide is being explored as a potential target for drug development. Researchers are investigating compounds that can modulate ceramide levels or activity to treat various diseases. )

Model Systems:

  • Ceramide is used in various model systems to study cellular processes and disease mechanisms. By manipulating ceramide levels or activity in these models, researchers can gain insights into their role in health and disease.

C16-ceramide, also known as palmitoyl ceramide, is a sphingolipid that plays a critical role in cellular signaling and membrane structure. It is composed of a long-chain fatty acid (palmitic acid) linked to a sphingosine backbone, specifically with the chemical structure C34H67NO3\text{C}_{34}\text{H}_{67}\text{NO}_3 and a molecular weight of approximately 537.9 Da. C16-ceramide is an endogenous compound, meaning it is naturally produced within the body, and it is involved in various biological processes, including apoptosis, cell growth regulation, and inflammation .

NPS acts as a signaling molecule within cells. It can be converted to different sphingolipid metabolites, each with specific functions. For example, ceramide formation can trigger cell death pathways, while sphingosine-1-phosphate promotes cell proliferation and survival.

  • Case Study: Studies have shown that increased ceramide levels due to NPS metabolism can contribute to neurodegenerative diseases like Alzheimer's disease [].
  • Toxicity: Limited data exists on the specific toxicity of NPS. However, ceramide accumulation can be cytotoxic (cell-damaging) at high levels.
  • Flammability: Likely flammable due to the presence of a long-chain hydrocarbon tail.
  • Reactivity: Can react with strong oxidizing agents.

C16-ceramide can undergo several important chemical transformations:

  • Hydrolysis: C16-ceramide can be hydrolyzed by ceramidases to produce sphingosine and fatty acids. This reaction is crucial for maintaining the balance between ceramide and sphingosine 1-phosphate, which influences cell survival and apoptosis .
  • Phosphorylation: It can activate signaling pathways by inducing phosphorylation of proteins such as the epidermal growth factor receptor and nuclear factor kappa-light-chain-enhancer of activated B cells, contributing to cellular responses like inflammation and apoptosis .
  • Formation of Complexes: C16-ceramide can form complexes with proteins, such as p53, enhancing its stability and activity under stress conditions. This interaction is characterized by a specific binding affinity that promotes p53's role as a tumor suppressor .

C16-ceramide exhibits a variety of biological activities:

  • Apoptosis Induction: It is known to promote programmed cell death in response to various stimuli, including tumor necrosis factor-alpha. This action is mediated through the activation of specific signaling pathways that lead to cell cycle arrest and apoptosis .
  • Cell Growth Regulation: C16-ceramide plays a role in inhibiting cell proliferation and promoting differentiation in various cell types, particularly in cancer cells .
  • Inflammatory Response Modulation: It influences inflammatory processes by activating signaling pathways associated with cytokine production and immune responses .

C16-ceramide can be synthesized through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the sphingosine backbone with palmitic acid using organic synthesis techniques. This method allows for the production of pure C16-ceramide for research purposes.
  • Enzymatic Synthesis: Sphingomyelin can be hydrolyzed by sphingomyelinase to yield ceramides, including C16-ceramide. This biological route utilizes enzymes to facilitate the reaction under mild conditions.
  • Extraction from Natural Sources: C16-ceramide can also be isolated from biological tissues or cultured cells where it is naturally produced, although this method may yield mixtures of ceramides rather than pure compounds .

C16-ceramide has numerous applications in research and medicine:

  • Cancer Research: Due to its role in apoptosis and growth regulation, C16-ceramide is studied as a potential therapeutic agent for cancer treatment.
  • Skin Care Products: It is used in cosmetic formulations for its moisturizing properties and ability to restore skin barrier function.
  • Pharmaceutical Development: Researchers are exploring its potential as a biomarker for various diseases and its role in drug delivery systems targeting specific cellular pathways .

Studies have shown that C16-ceramide interacts specifically with various proteins:

  • Interaction with p53: C16-ceramide binds directly to the p53 protein, stabilizing it and enhancing its activity as a tumor suppressor under stress conditions. This interaction is highly selective based on the acyl chain length of ceramides .
  • Membrane Interaction: C16-ceramide has been shown to alter membrane properties, influencing lipid organization and creating microdomains that facilitate protein interactions critical for cellular signaling .

Similar Compounds

C16-ceramide shares structural similarities with other ceramides but possesses unique properties due to its specific acyl chain length. Here are some similar compounds:

Compound NameStructureUnique Features
C12-Ceramided18:1/12:0Shorter acyl chain; less potent in p53 binding
C18-Ceramided18:1/18:0Slightly longer acyl chain; different biological effects
C24-Ceramided18:1/24:0Longest common ceramide; distinct membrane interactions
Sphingosined18:1/0Precursor to ceramides; involved in different signaling pathways

C16-ceramide's unique acyl chain length contributes significantly to its binding affinity with proteins like p53, which differs from other ceramides that may not exhibit the same level of specificity or biological activity .

Physical Description

Solid

XLogP3

12.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

537.51209500 g/mol

Monoisotopic Mass

537.51209500 g/mol

Heavy Atom Count

38

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Melting Point

94-95°C

UNII

FD38GFZ87C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-hexadecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-08-15
1. M. Morrow et al. “Ceramide-1-phosphate, in contrast to ceramide, is not segregated into lateral lipid domains in phosphatidylcholine bilayers” Journal ofBiophysics, Vol. 96(6) pp. 2216-2226, 20092. F. Dupuy, M. Fanani, and B. Maggio “Ceramide N-Acyl Chain Length: A Determinant of Bidimensional Transitions, Condensed Domain Morphology,and Interfacial Thickness” Langmuir, 2011, DOI: 10.1021/la105011x3. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19944. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20035. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

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